

Nostopeptin B: A Technical Guide to its Molecular Formula and Mass Spectrometry

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Compound of Interest

Compound Name: Nostopeptin B

Cat. No.: B15578493

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular characteristics and mass spectrometry analysis of **Nostopeptin B**, a cyclic depsipeptide with significant potential in drug development due to its potent inhibitory activity against elastase and chymotrypsin.

Molecular Profile of Nostopeptin B

Nostopeptin B is a naturally occurring cyclic peptide isolated from the freshwater cyanobacterium *Nostoc minutum*. Its structure is characterized by the presence of several common and modified amino acid residues, contributing to its unique biological activity.

Molecular Formula and Weight

The fundamental molecular details of **Nostopeptin B** are summarized in the table below. This data is critical for its identification and characterization in various analytical methodologies.

Property	Value	Source
Molecular Formula	C ₄₆ H ₇₀ N ₈ O ₁₂	[1][2]
Molecular Weight	927.09 g/mol	[1]
Monoisotopic Mass	926.5113 Da	

Mass Spectrometry Analysis

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) has been a key technique in the elucidation of **Nostopeptin B**'s molecular formula.[2][3] This soft ionization technique is particularly well-suited for non-volatile and thermally labile compounds like cyclic peptides.

High-Resolution Mass Spectrometry Data

The high-resolution mass spectrometry data provides a precise measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the elemental composition.

Ion	Observed m/z	Calculated m/z (for $C_{46}H_{71}N_8O_{12}$)	Technique
$[M+H]^+$	927.5252	927.5191	HRFABMS

Predicted Mass Spectrometry Data and Collision Cross Section

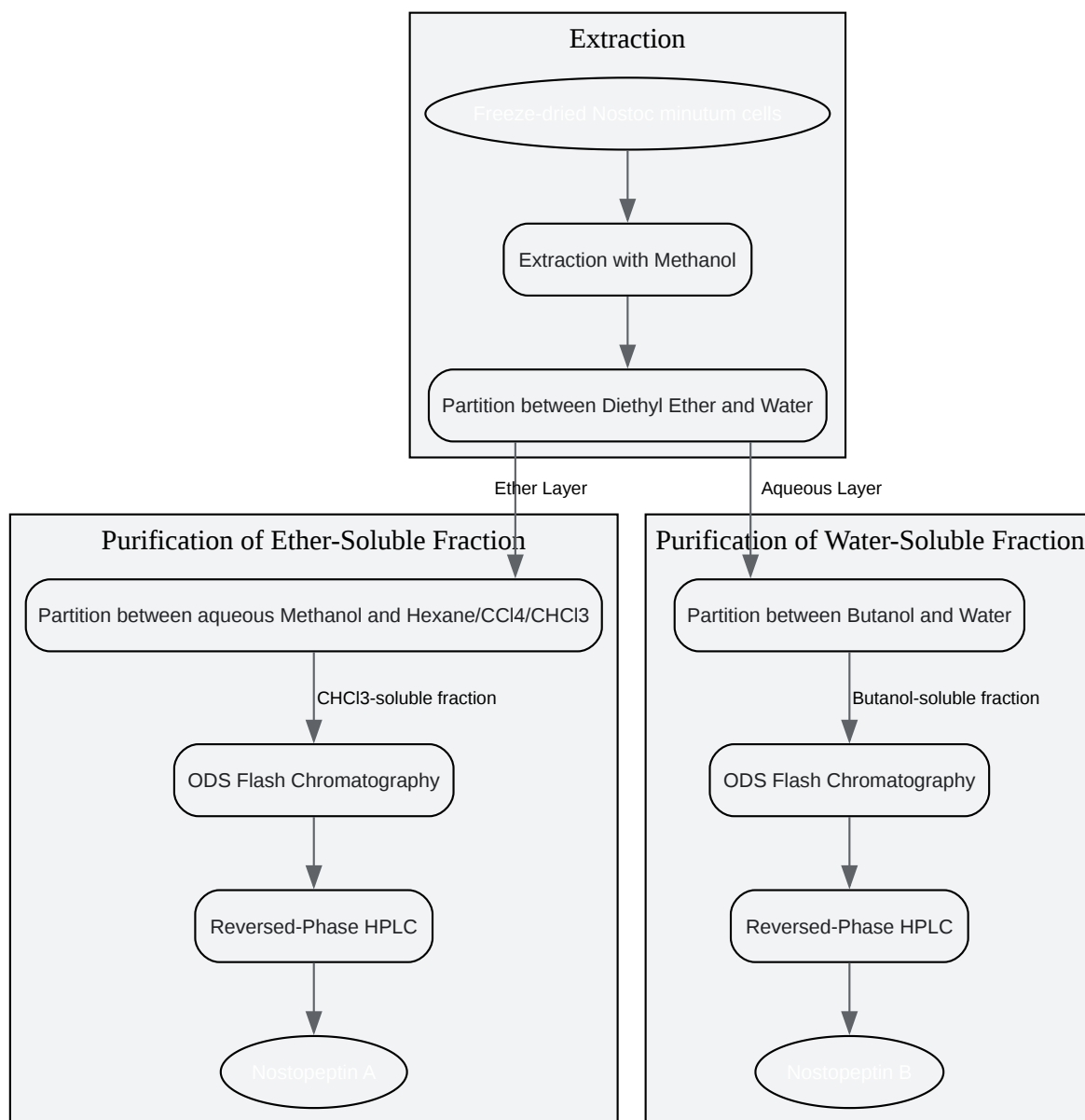
Computational predictions of mass spectrometry data for various adducts of **Nostopeptin B**, along with their predicted collision cross-section (CCS) values, offer valuable information for its identification in complex mixtures using modern mass spectrometry techniques like ion mobility-mass spectrometry.

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	927.51858	304.5
[M+Na] ⁺	949.50052	304.3
[M-H] ⁻	925.50402	296.3
[M+NH ₄] ⁺	944.54512	301.6
[M+K] ⁺	965.47446	286.6
[M+H-H ₂ O] ⁺	909.50856	277.6
[M+HCOO] ⁻	971.50950	301.7
[M+CH ₃ COO] ⁻	985.52515	304.0

Experimental Protocols

Isolation and Purification of Nostopeptin B

The following protocol outlines the methodology for the isolation and purification of **Nostopeptin B** from *Nostoc minutum*.



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Caption: Workflow for the isolation and purification of **Nostopeptin B**.

Methodology:

- Extraction: Freeze-dried cells of *Nostoc minutum* are extracted with methanol.
- Solvent Partitioning (Step 1): The methanol extract is partitioned between diethyl ether and water.
- Purification from Aqueous Layer: The aqueous fraction is further partitioned between butanol and water. The butanol-soluble fraction is then subjected to ODS (octadecylsilane) flash chromatography.
- Final Purification: The relevant fractions from the ODS chromatography are purified by reversed-phase high-performance liquid chromatography (HPLC) to yield pure **Nostopeptin B**.

Mass Spectrometry Protocol (Representative)

While the exact instrument parameters for the original HRFABMS analysis of **Nostopeptin B** are not detailed in the literature, a general protocol for the analysis of cyanobacterial cyclic peptides by FAB-MS is provided below.

- Sample Preparation: A purified sample of **Nostopeptin B** (approximately 10-50 µg) is dissolved in a suitable solvent, typically methanol.
- Matrix Selection: A liquid matrix is essential for FAB-MS. Common matrices for peptides include glycerol, thioglycerol, or 3-nitrobenzyl alcohol (3-NBA). A small amount of the sample solution is mixed with the matrix on the FAB probe tip.
- Instrumentation: The sample-laden probe is inserted into the ion source of a high-resolution mass spectrometer.
- Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This causes desorption and ionization of the analyte molecules, primarily forming $[M+H]^+$ ions.
- Mass Analysis: The generated ions are accelerated into the mass analyzer, where their mass-to-charge ratios are measured with high accuracy.

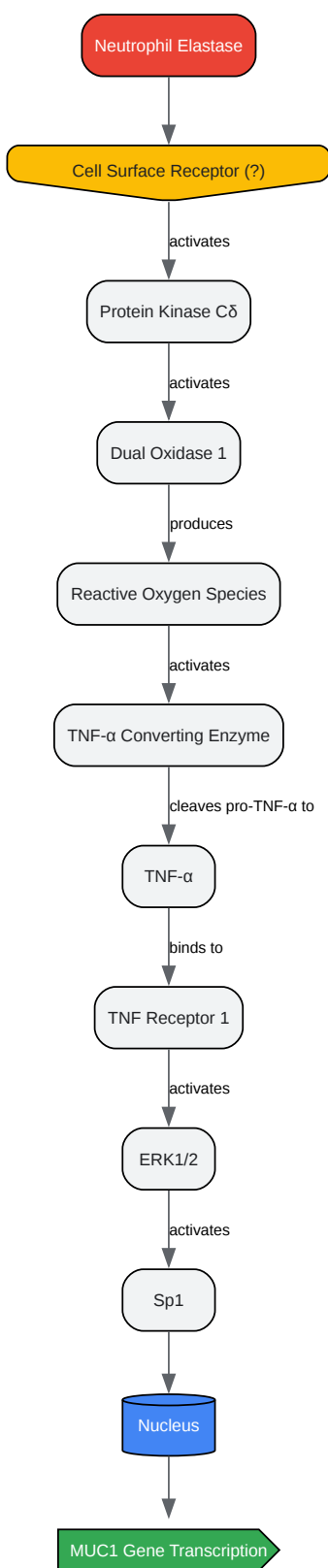
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:

For structural information, tandem mass spectrometry (MS/MS) is employed. The $[M+H]^+$ ion of **Nostopeptin B** is selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer. The fragmentation pattern of cyanopeptolins like **Nostopeptin B** typically involves:

- Cleavage of the ester bond, leading to a linearized peptide.
- Subsequent fragmentation at the amide bonds of the peptide backbone, producing b- and y-type ions, which allows for the sequencing of the amino acid residues.
- Characteristic losses of side chains from the amino acid residues.

Biological Context: Inhibition of Elastase and Relevant Signaling

Nostopeptin B is a potent inhibitor of elastase, a serine protease involved in various physiological and pathological processes, including inflammation. Understanding the signaling pathways affected by elastase inhibition is crucial for developing therapeutics. The following diagram illustrates a known signaling pathway initiated by neutrophil elastase, which leads to the upregulation of MUC1, a mucin involved in the inflammatory response. Inhibition of elastase by compounds like **Nostopeptin B** would be expected to downregulate this pathway.



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Caption: Neutrophil elastase-induced MUC1 transcription signaling pathway.

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